2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further linked to an ethylethanamine moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the bromination and chlorination of phenol to obtain 4-bromo-2-chlorophenol . This intermediate is then reacted with ethylethanamine under controlled conditions to form the desired compound. The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets. It is believed to act as an allosteric modulator of ion channels and receptors, binding to specific sites on these proteins and inducing conformational changes that alter their activity. This modulation can result in various biochemical and physiological effects, such as the inhibition of certain enzymes or the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A precursor in the synthesis of the target compound.
2-(4-bromo-2-chlorophenoxy)-N-methyl-N-phenylacetamide: Another compound with similar structural features.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride stands out due to its specific combination of bromine and chlorine atoms on the phenoxy group, which imparts unique reactivity and biological activity. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO.ClH/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRGOHSKOORRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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